![molecular formula C15H16ClNO2S2 B5184637 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CMETB is a sulfonamide derivative that contains a chloro group and a thioether functional group.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cellular metabolism. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, including D-alanine:D-alanine ligase and UDP-N-acetylglucosamine 1-carboxyvinyltransferase. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments include its potent antimicrobial and anticancer activity, as well as its relatively simple synthesis method. However, the limitations of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One potential direction is the development of novel 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide derivatives with improved potency and selectivity against bacterial and cancer cells. Another direction is the investigation of the potential use of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in agriculture, as it has been shown to exhibit herbicidal activity against various weed species. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylthioethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide as a white solid.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVGXOMUVCZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

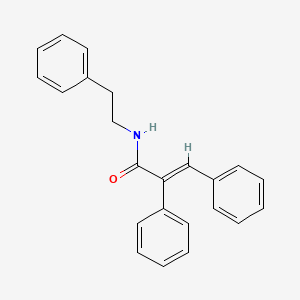
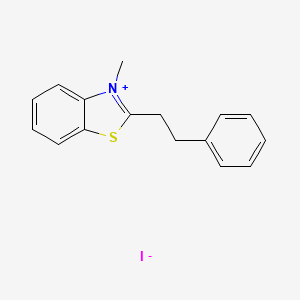
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
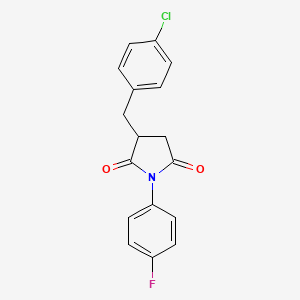
![2-amino-5-(3,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5184610.png)
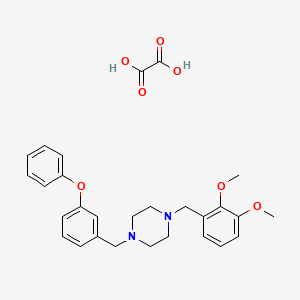
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)
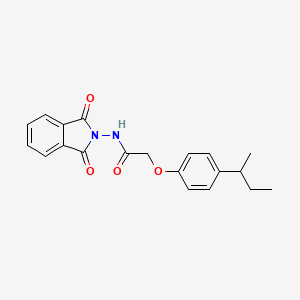

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)